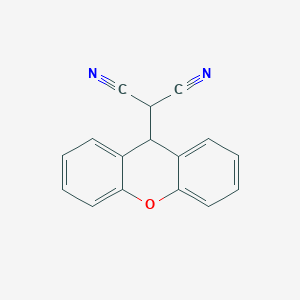
Xanthene-9-malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xanthene-9-malononitrile is a chemical compound that belongs to the xanthene family. Xanthenes are oxygen-containing heterocyclic compounds that are widely used in various fields due to their unique structural and photophysical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Xanthene-9-malononitrile can be synthesized through the reaction of aldehyde with malononitrile in the presence of a base such as triethylamine . The reaction typically involves boiling the reactants in acetonitrile for several hours . This method allows for the formation of the xanthene core structure with the malononitrile group attached at the 9-position .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Xanthene-9-malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various xanthene derivatives with modified functional groups, which can have different photophysical and chemical properties .
Applications De Recherche Scientifique
Xanthene-9-malononitrile has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Xanthene-9-malononitrile involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical reactions that modify its structure and properties . These modifications can influence biological pathways, such as enzyme inhibition or activation, leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Xanthone: Another xanthene derivative with similar structural properties but different functional groups.
Azaxanthone: Contains nitrogen atoms in the aromatic moiety, offering different chemical and biological properties.
Benzoxanthene: Similar to xanthene but with additional oxygen atoms, leading to different reactivity and applications.
Uniqueness
Xanthene-9-malononitrile is unique due to its specific functional groups and the position of the malononitrile group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
6235-15-0 |
|---|---|
Formule moléculaire |
C16H10N2O |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
2-(9H-xanthen-9-yl)propanedinitrile |
InChI |
InChI=1S/C16H10N2O/c17-9-11(10-18)16-12-5-1-3-7-14(12)19-15-8-4-2-6-13(15)16/h1-8,11,16H |
Clé InChI |
ZWUWQDXEIPVKAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



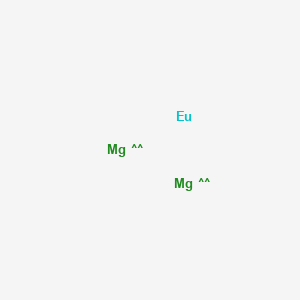

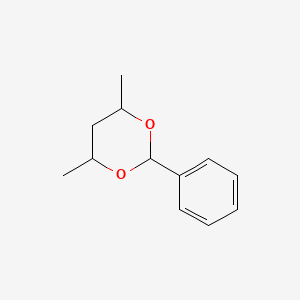
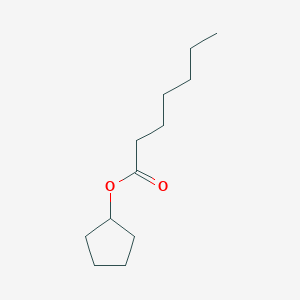
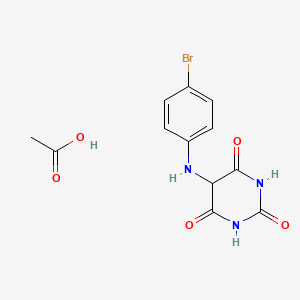
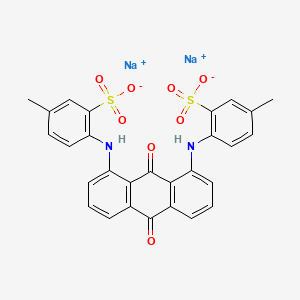
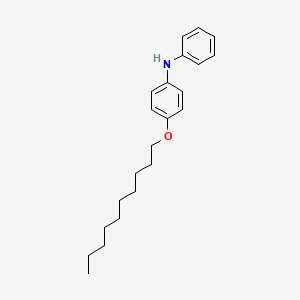
![N,N-Dimethyl-2-[1-phenyl-1-(quinolin-2-yl)ethoxy]ethan-1-amine](/img/structure/B14730203.png)
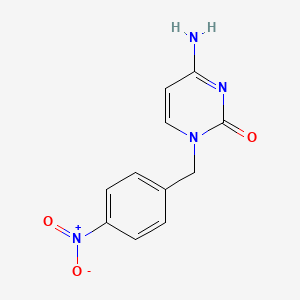



![1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B14730263.png)
